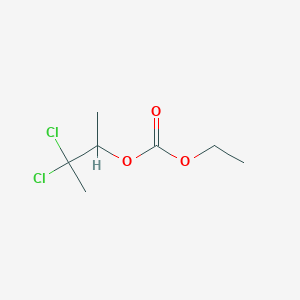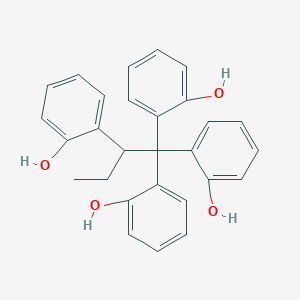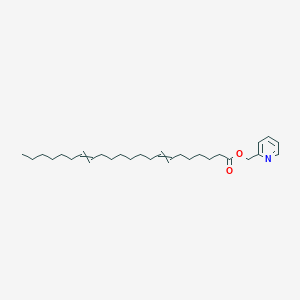
(Pyridin-2-yl)methyl docosa-7,15-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridin-2-yl)methyl docosa-7,15-dienoate: is a chemical compound characterized by the presence of a pyridine ring attached to a long-chain fatty acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-2-yl)methyl docosa-7,15-dienoate typically involves the esterification of docosa-7,15-dienoic acid with (Pyridin-2-yl)methanol. The reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (Pyridin-2-yl)methyl docosa-7,15-dienoate can undergo oxidation reactions, particularly at the double bonds in the docosa-7,15-dienoate moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium or platinum catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst under high pressure.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of epoxides or diols from the double bonds.
Reduction: Saturated ester product.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (Pyridin-2-yl)methyl docosa-7,15-dienoate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the study of lipid metabolism and signaling pathways. Its long-chain ester moiety makes it a useful probe for investigating the interactions of fatty acids with biological membranes and proteins.
Medicine
Research is ongoing into the potential therapeutic applications of this compound. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies.
Industry
In materials science, this compound can be used in the development of novel polymers and coatings. Its long-chain ester structure imparts unique physical properties, such as flexibility and hydrophobicity, to the materials.
Mecanismo De Acción
The mechanism by which (Pyridin-2-yl)methyl docosa-7,15-dienoate exerts its effects is not fully understood. it is believed to interact with cellular membranes and proteins, potentially altering their structure and function. The pyridine ring may also participate in coordination with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(Pyridin-2-yl)methyl oleate: Similar structure but with a different fatty acid moiety.
(Pyridin-2-yl)methyl linoleate: Contains a different unsaturated fatty acid.
(Pyridin-2-yl)methyl stearate: Saturated fatty acid ester.
Uniqueness
(Pyridin-2-yl)methyl docosa-7,15-dienoate is unique due to the presence of multiple double bonds in the docosa-7,15-dienoate moiety. This feature imparts distinct chemical reactivity and biological activity compared to its saturated or mono-unsaturated counterparts. The combination of a pyridine ring with a long-chain polyunsaturated ester makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
113715-68-7 |
|---|---|
Fórmula molecular |
C28H45NO2 |
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
pyridin-2-ylmethyl docosa-7,15-dienoate |
InChI |
InChI=1S/C28H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(30)31-26-27-23-21-22-25-29-27/h7-8,15-16,21-23,25H,2-6,9-14,17-20,24,26H2,1H3 |
Clave InChI |
ZFSWZHMQMRYSOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCC=CCCCCCC(=O)OCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
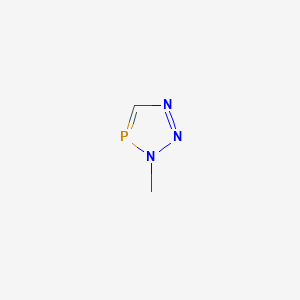
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
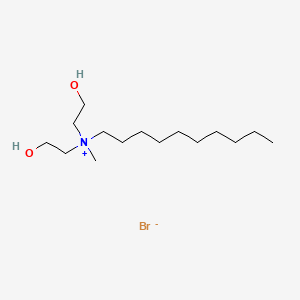
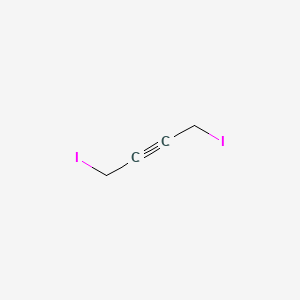
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)

![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)
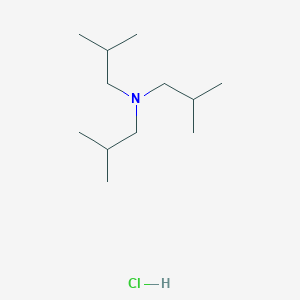
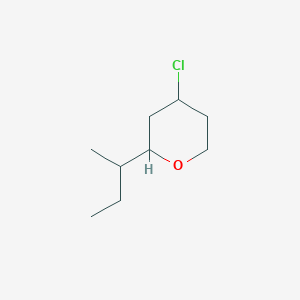
![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)
